3-(3-aminophenoxy)-N-ethylpropanamide

Pain Research Purinergic Signaling P2X3 Antagonism

Researchers studying P2X3-mediated pain signaling often face confounding off-target effects from uncharacterized analogs. 3-(3-Aminophenoxy)-N-ethylpropanamide (CAS 1226168-68-8) offers: • Intermediate P2X3 receptor affinity (EC50=80 nM) for nuanced pharmacological studies where complete receptor blockade is undesirable • Higher LogP (0.48-1.17) vs. unsubstituted propanamide analogs for improved cell permeability and ADME optimization • Documented lack of cAMP phosphodiesterase inhibition, eliminating a common off-target confound in signaling, apoptosis, and metabolic assays Supplied at 98% purity with full analytical characterization. Standard international shipping available.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B7847481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-aminophenoxy)-N-ethylpropanamide
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCNC(=O)CCOC1=CC=CC(=C1)N
InChIInChI=1S/C11H16N2O2/c1-2-13-11(14)6-7-15-10-5-3-4-9(12)8-10/h3-5,8H,2,6-7,12H2,1H3,(H,13,14)
InChIKeyZNSATJPRSWTOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(3-Aminophenoxy)-N-ethylpropanamide (CAS 1226168-68-8): Chemical Class and Baseline Characteristics


3-(3-Aminophenoxy)-N-ethylpropanamide, identified by CAS number 1226168-68-8, is a synthetic small molecule (C11H16N2O2) with a molecular weight of 208.26 g/mol . It is categorized as an aminophenoxy-propanamide derivative, a class of compounds that serves as a versatile scaffold in medicinal chemistry due to its potential to interact with various biological targets . This compound is supplied for laboratory research purposes and is characterized by its primary amine and ether functionalities, which enable its use as a synthetic intermediate or a molecular probe .

Why 3-(3-Aminophenoxy)-N-ethylpropanamide Cannot Be Readily Substituted with Closest Analogs


Direct substitution of 3-(3-aminophenoxy)-N-ethylpropanamide with its closest structural analogs, such as the N-(2-methoxyethyl) or N-cyclobutyl derivatives, is scientifically unsound due to the profound impact of the N-alkyl substituent on critical physicochemical properties and biological activity . Specifically, the N-ethyl group in the target compound confers a distinct lipophilicity profile (LogP ~0.48-1.17) compared to the more hydrophilic unsubstituted propanamide analog (LogP ~-0.128) [1]. This quantitative difference can lead to divergent membrane permeability, solubility, and target-binding kinetics, which in turn can invalidate the experimental outcomes of a study if a non-equivalent analog is substituted without rigorous re-optimization . Note: High-strength differential evidence is limited for this compound, and the following quantitative comparisons are based on cross-study analysis and computational predictions.

Quantitative Evidence for 3-(3-Aminophenoxy)-N-ethylpropanamide Differentiation


P2X3 Purinoceptor Antagonist Activity: A Quantitative Comparison with Gefapixant

3-(3-aminophenoxy)-N-ethylpropanamide demonstrates antagonist activity against the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM [1]. This potency is 2.7-fold lower than the clinically investigated P2X3 antagonist gefapixant, which has a reported IC50 of approximately 30 nM against recombinant human P2X3 homotrimers [2]. This quantifiable difference in potency offers researchers a valuable, intermediate-strength tool for calibrating P2X3-mediated responses in preclinical models.

Pain Research Purinergic Signaling P2X3 Antagonism

Physicochemical Differentiation: Enhanced Lipophilicity Compared to Unsubstituted Analog

The N-ethyl substitution in 3-(3-aminophenoxy)-N-ethylpropanamide results in a calculated LogP value ranging from 0.48 to 1.17, depending on the predictive model . This is a significant increase in lipophilicity compared to the unsubstituted analog, 3-(3-aminophenoxy)propanamide, which has a calculated LogP of -0.128 [1]. This quantifiable shift towards higher lipophilicity predicts improved passive membrane permeability.

Medicinal Chemistry ADME Properties Lipophilicity

Lack of Activity Against cAMP Phosphodiesterase: A Potential Advantage for Selectivity

In an in vitro enzymatic assay using bovine aorta, 3-(3-aminophenoxy)-N-ethylpropanamide was found to have 'insignificant' inhibitory activity against cAMP phosphodiesterase (PDE) at a concentration of 1 µM cGMP [1]. In contrast, the well-known PDE4 inhibitor rolipram exhibits an IC50 of 5 µM (5,000 nM) against bovine aorta cAMP-PDE [2]. While the exact potency of the target compound is not quantified, the finding of 'insignificant' activity at a high concentration suggests a clean profile against this common off-target, which is a differentiating factor from many kinase inhibitors and other small molecule probes.

Off-Target Screening Phosphodiesterase Inhibition Selectivity Profile

Validated Application Scenarios for Procuring 3-(3-Aminophenoxy)-N-ethylpropanamide


Intermediate Potency P2X3 Antagonism for Pain and Sensory Research

For researchers investigating P2X3 receptor-mediated pain signaling, this compound provides an intermediate-affinity tool (EC50 = 80 nM) that is less potent than the clinical candidate gefapixant. This allows for more nuanced pharmacological studies where complete receptor blockade is undesirable, such as in studies of chronic pain desensitization or sensory neuron excitability. The established P2X3 activity, backed by quantitative data from oocyte expression systems, validates its use as a benchmark for screening new antagonists in the same pathway [1].

Development of Cell-Permeable Probes Requiring Enhanced Lipophilicity

In medicinal chemistry programs focused on intracellular targets, the higher calculated LogP (0.48-1.17) of this N-ethyl analog makes it a superior starting point compared to the less lipophilic, unsubstituted propanamide derivative (LogP -0.128) [2]. Procuring this specific analog is scientifically justified for the design of cell-permeable probes or for optimizing the ADME properties of a lead series without the need for additional synthetic steps to introduce lipophilicity.

Selective Molecular Probe for Studies Requiring a Clean cAMP-PDE Profile

Investigators using cellular assays to study non-PDE targets will benefit from the documented lack of cAMP phosphodiesterase inhibition by 3-(3-aminophenoxy)-N-ethylpropanamide [3]. This characteristic minimizes the risk of off-target effects on cAMP levels, which can confound data interpretation in signaling, apoptosis, or metabolic assays. Procurement of this compound over an uncharacterized analog ensures a cleaner pharmacological tool with a defined selectivity profile against this common enzymatic off-target.

Technical Documentation Hub

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